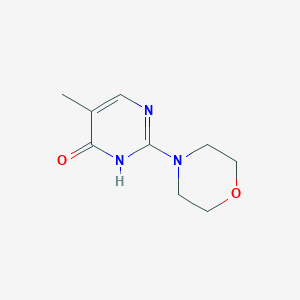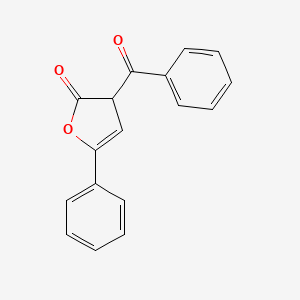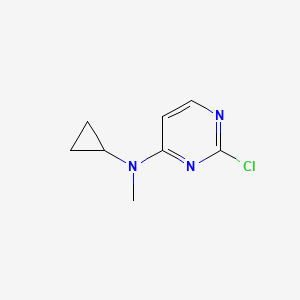
5-Methyl-2-morpholinopyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-morpholinopyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-morpholinopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of 5-methyluracil with morpholine in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Methyl-2-morpholinopyrimidin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of 5-Methyl-2-morpholinopyrimidin-4(1H)-one could be investigated for their pharmacological properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-morpholinopyrimidin-4(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinopyrimidine: Similar structure but lacks the methyl group at the 5-position.
4-Morpholinopyrimidine: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness
5-Methyl-2-morpholinopyrimidin-4(1H)-one is unique due to the presence of both a morpholine ring and a methyl group on the pyrimidine ring. This combination of structural features can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
57465-72-2 |
|---|---|
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-10-9(11-8(7)13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
Clave InChI |
VJXABEQEPXZWJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(NC1=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)




![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)

![Furo[3,4-b]furan](/img/structure/B12916448.png)
